4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide
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Overview
Description
Preparation Methods
The synthesis of 4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide typically involves the condensation reaction of 3-chlorobenzaldehyde with hydrazine derivatives, followed by further reactions with dichlorophenyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs with specific biological targets.
Industry: The compound’s unique chemical properties make it suitable for use in industrial applications, such as in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways and cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide include other hydrazinyl derivatives and chlorobenzylidene compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example:
2-(chlorobenzylidene)hydrazinyl-thiazole derivatives: These compounds exhibit similar chemical reactivity and have been studied for their antioxidant and antimicrobial properties.
4-[(2E)-2-(3,4-Dihydroxybenzylidene)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide: This compound shares a similar core structure but with different substituents, leading to variations in its chemical and biological behavior.
Properties
Molecular Formula |
C17H14Cl3N3O2 |
---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
N'-[(E)-(3-chlorophenyl)methylideneamino]-N-(2,5-dichlorophenyl)butanediamide |
InChI |
InChI=1S/C17H14Cl3N3O2/c18-12-3-1-2-11(8-12)10-21-23-17(25)7-6-16(24)22-15-9-13(19)4-5-14(15)20/h1-5,8-10H,6-7H2,(H,22,24)(H,23,25)/b21-10+ |
InChI Key |
OYNWPRDNPLDJBG-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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